Product packaging for Lercanidipine Impurity A(Cat. No.:CAS No. 74936-74-6)

Lercanidipine Impurity A

Cat. No.: B600970
CAS No.: 74936-74-6
M. Wt: 374.4 g/mol
InChI Key: SDBFEXFBUQTLEU-UHFFFAOYSA-N
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Description

Chemical Identity: Lercanidipine Impurity A, with CAS Registry Number 74936-74-6, is a defined chemical entity with the molecular formula C 19 H 22 N 2 O 6 and a molecular weight of 374.39 g/mol . It is scientifically characterized as 5-(sec-butoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid . Primary Research Applications: This compound is supplied as a well-characterized reference standard for use in analytical research and development . Its primary application is in the development and validation of stability-indicating chromatographic methods for the analysis of the antihypertensive drug Lercanidipine hydrochloride . It is identified as one of the known process-related impurities that must be monitored and controlled to ensure the safety and quality of pharmaceutical dosage forms . Utilizing this impurity standard allows researchers to achieve precise separation, identification, and quantification during method validation, covering critical parameters such as specificity, precision, and accuracy as per International Conference on Harmonization (ICH) guidelines . Research Value & Quality Control: The comprehensive characterization data provided with this impurity makes it an essential tool for Quality Control (QC) laboratories. It supports activities ranging from Abbreviated New Drug Application (ANDA) submissions to commercial production, ensuring consistency and regulatory compliance . By using this certified reference standard, researchers can effectively establish the impurity profile of Lercanidipine, a critical aspect of pharmaceutical quality assurance. Intended Use & Disclaimer: This product is intended for research use only in analytical laboratories and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74936-74-6

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)

InChI Key

SDBFEXFBUQTLEU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester

Origin of Product

United States

Chemical Profile of Lercanidipine Impurity a

Lercanidipine (B1674757) Impurity A is a dihydropyridine (B1217469) derivative that is structurally related to the active pharmaceutical ingredient, Lercanidipine. evitachem.com Its chemical identity is crucial for developing specific analytical methods to detect and quantify it.

Identifier Value
Chemical Name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester
CAS Number 74936-74-6
Molecular Formula C₁₉H₂₂N₂O₆
Molecular Weight 374.39 g/mol

Data sourced from multiple chemical and pharmaceutical suppliers. biosynth.comsynzeal.comaxios-research.com

Synthesis and Formation

Lercanidipine (B1674757) Impurity A is primarily known as a process-related impurity, meaning it is typically formed during the synthesis of Lercanidipine. nih.gov It can also arise as a degradation product under certain conditions. The specific synthetic pathways that can lead to its formation are a subject of detailed study in process chemistry to optimize reaction conditions and minimize its generation.

Analytical Characterization

The detection and quantification of Lercanidipine (B1674757) Impurity A are essential for the quality control of Lercanidipine. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose. evitachem.com A validated, stability-indicating HPLC method can separate Lercanidipine from its impurities, including Impurity A, allowing for accurate measurement. nih.gov Lercanidipine Impurity A is often used as a reference standard in these analytical procedures to ensure the accuracy and reliability of the testing. evitachem.com

Regulatory and Pharmacopeial Context

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the acceptable limits for impurities in new drug substances and products. pharmaffiliates.comneopharmlabs.com While Lercanidipine (B1674757) is not yet official in all major pharmacopeias, the control of its impurities, including Impurity A, is a critical component of its quality control and regulatory submissions. nih.gov The goal is to ensure that any potential risks associated with impurities are minimized, safeguarding patient health. globalpharmatek.com

Advanced Research Directions and Future Perspectives

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Throughput

The accurate detection and quantification of Lercanidipine (B1674757) Impurity A, often present at trace levels, is paramount for ensuring the safety and efficacy of the final drug product. intertek.com Future research is centered on moving beyond conventional High-Performance Liquid Chromatography (HPLC) to embrace technologies that offer superior sensitivity and higher throughput.

Advanced chromatographic techniques are at the forefront of this exploration. Rapid Resolution Liquid Chromatography (RRLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems, for instance, utilize columns with smaller particle sizes (less than 2 μm) to achieve faster analysis times and improved separation efficiency. apacsci.comnih.gov A validated RRLC method developed for lercanidipine and its impurities demonstrated a significantly reduced run time of just 10 minutes, allowing for the analysis of over 50 samples per day, thereby increasing throughput and lowering analytical costs. nih.gov

Hyphenated techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS), are becoming indispensable. chemass.sibiomedres.us LC-MS and its tandem version, LC-MS/MS, provide exceptional sensitivity and specificity, making them ideal for identifying and quantifying impurities at levels below the 0.1% threshold typically required by regulatory bodies. selectscience.netchemass.si High-Resolution Mass Spectrometry (HRMS) further enhances this capability, providing highly accurate mass data that facilitates the structural elucidation of unknown impurities. apacsci.com The primary challenge with these advanced tools lies in their high cost of equipment, maintenance, and personnel training compared to traditional methods. apacsci.com

The following table provides a comparison of various analytical technologies applicable to the analysis of Lercanidipine Impurity A.

Technique Typical Detection Limit Key Advantages Limitations Primary Application
High-Performance Liquid Chromatography (HPLC)~0.01% biomedres.usRobust, widely available, quantitative. biomedres.usresearchgate.netLonger run times, lower resolution than UHPLC. nih.govRoutine quality control, quantitative analysis. researchgate.net
Rapid Resolution Liquid Chromatography (RRLC)<0.05%Fast analysis (e.g., 10 min run time), reduced solvent use. nih.govRequires specialized high-pressure equipment.High-throughput purity testing and stability studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)<0.01% (readily achieves <0.05%) chemass.sibiomedres.usHigh sensitivity and specificity, structural information. chemass.sibiomedres.usHigher cost, matrix effects can be an issue. apacsci.comImpurity identification and quantification at trace levels. chemass.si
Gas Chromatography-Mass Spectrometry (GC-MS)Varies (ppm level)Ideal for volatile or semi-volatile impurities. apacsci.combiomedres.usNot suitable for non-volatile compounds like Lercanidipine A without derivatization.Analysis of residual solvents or specific volatile degradants. apacsci.com
High-Resolution Mass Spectrometry (HRMS)Ultra-trace levels (ppt range possible) apacsci.comExtremely high mass accuracy, definitive structure elucidation. apacsci.comVery high instrument and maintenance costs. apacsci.comCharacterization of unknown impurities and degradants.

Computational Chemistry and In Silico Modeling for Impurity Prediction and Mechanistic Understanding

Future approaches to managing this compound will increasingly rely on predictive, computer-based methods. Computational chemistry and in silico modeling offer the potential to forecast the formation of impurities under various conditions, saving significant time and resources in laboratory studies.

By simulating the reaction environment, these models can help elucidate the degradation pathways and formation mechanisms of this compound. Techniques such as Density Functional Theory (DFT) can be used to model reaction kinetics and thermodynamics, providing insights into which degradation routes are most likely to occur. This predictive power allows process chemists to proactively adjust synthesis and storage conditions to minimize the formation of the impurity.

Furthermore, in silico toxicology platforms can predict the potential biological activity of impurities. While this compound is primarily monitored for quality control, understanding its potential to interact with biological targets is a crucial aspect of risk assessment. Systems biology, which uses computational analysis to understand complex biological systems, can help model how an impurity might affect biological networks, moving beyond single-target interactions to a more holistic view of potential effects. nih.govazolifesciences.com This approach allows for a more nuanced understanding of the risks associated with impurities, even at very low levels. europeanpharmaceuticalreview.com

Development of Green Chemistry Approaches for Impurity Synthesis and Control

The principles of green chemistry are becoming central to pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com These principles are being applied to both the synthesis of lercanidipine to prevent the formation of Impurity A and to the synthesis of the impurity itself for use as a reference standard.

Several patents describe novel synthesis routes for lercanidipine hydrochloride that are more environmentally friendly. google.comgoogle.comnih.gov These methods often involve "one-pot" reactions that reduce the number of steps and simplify purification processes, leading to higher yields and fewer by-products. google.comgoogle.com By optimizing reaction conditions and using safer solvents, the formation of impurities like Impurity A can be significantly reduced from the outset. google.comgoogle.com

A recent study highlighted a spectrophotometric method for lercanidipine determination that was explicitly designed with green principles in mind. It utilized a mixture of acetonitrile (B52724) and ethanol (B145695), which are considered greener solvents than many traditional alternatives, and its environmental friendliness was formally assessed using tools like the Analytical GREEnness (AGREE) calculator. Other green techniques applicable to impurity control include microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, and solvent-free reaction conditions. mdpi.com

Green Chemistry Approach Description Benefit for Impurity Control Reference Example
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Reduces by-product formation, simplifies purification, and lowers waste.A novel method for preparing lercanidipine hydrochloride with improved yield and fewer by-products. google.comgoogle.com
Solvent Substitution Replacing hazardous organic solvents with safer, more environmentally benign alternatives.Reduces environmental impact and worker exposure; can improve reaction selectivity.Use of an acetonitrile and ethanol mixture for a spectrophotometric method, evaluated with the AGREE tool.
Improved Purification Developing more efficient crystallization or purification processes.Effectively removes impurities to achieve a high-purity final product.Using an alcohol/ester solvent system (methanol/isopropyl acetate) to effectively eliminate specific impurities. google.com
Catalyst Optimization Using more efficient or environmentally friendly catalysts to guide the reaction pathway.Increases reaction efficiency and minimizes the generation of unwanted side products.A synthesis process using thionyl chloride and DMF as a catalyst system for high-purity lercanidipine hydrochloride. google.com

Interdisciplinary Approaches to Impurity Management in Complex Chemical Systems

The effective management of this compound in a pharmaceutical product is not solely an analytical chemistry problem. It requires a holistic and interdisciplinary approach that integrates expertise from various fields. registech.comnih.gov

A modern impurity management strategy involves a collaborative team of process chemists, analytical chemists, formulation scientists, and toxicologists. biotech-spain.com Process chemists work to understand and control the synthesis to minimize impurity formation, while analytical chemists develop robust methods for detection and quantification. researchgate.netregistech.com Formulation scientists study the stability of the drug substance with various excipients and packaging materials, as interactions within the final dosage form can be a source of degradation products. registech.com

The concept of systems biology provides a powerful framework for this interdisciplinary approach. pharmaceuticalintelligence.com It treats drug action and safety as emergent properties of a complex network of interactions. nih.govazolifesciences.com By applying systems biology thinking, researchers can better understand how the introduction of an impurity might perturb the biological system and can develop more predictive models of safety. europeanpharmaceuticalreview.comfrontiersin.org This integrated strategy, from initial synthesis to final formulation and toxicological assessment, ensures a comprehensive understanding and control of impurities like this compound throughout the drug product's lifecycle. registech.combiotech-spain.com

Q & A

Q. How does the i-DReC photodiode array detector improve impurity quantification in saturated analyte peaks?

  • Methodological Answer : i-DReC compensates for signal saturation by calculating peak area/height via spectral similarity rather than absorbance intensity. This enables accurate impurity quantification (<0.1%) even when the main peak exceeds the detector’s linear range. Validation studies show ≤2% RSD for area percentage reproducibility .

Tables for Quick Reference

Parameter Acceptable Range Reference
Genotoxic impurity limit≤1 ppm (ICH M7)
HPLC method linearityR² ≥ 0.995
Stability storage conditions-20°C (desiccated)
Batch variability threshold≤15% (RSD)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.